Scopine hydrochloride Scopine hydrochloride Scopine is a metabolite of the muscarinic antagonist scopolamine. Scopine binds to muscarinic acetylcholine receptors with an IC50 value of 3 µM and is selective for muscarinic acetylcholine receptors over nicotinic acetylcholine receptors (IC50 = >500 µM). It reduces hyperphagia induced by the antipsychotics loxapine and chlorpromazine in C. elegans without affecting basal feeding. When conjugated to chlorambucil, scopine improves the blood-brain barrier permeability of chlorambucil.
Scopine HCl is a metabolite of the muscarinic antagonist scopolamine. Scopine binds to muscarinic acetylcholine receptors and is selective for muscarinic acetylcholine receptors over nicotinic acetylcholine receptors. It reduces hyperphagia induced by the antipsychotics loxapine and chlorpromazine. When conjugated to chlorambucil, scopine improves the blood-brain barrier permeability of chlorambucil.
Brand Name: Vulcanchem
CAS No.: 85700-55-6
VCID: VC0542841
InChI: InChI=1S/C8H13NO2.ClH/c1-9-5-2-4(10)3-6(9)8-7(5)11-8;/h4-8,10H,2-3H2,1H3;1H/t4?,5-,6+,7-,8+;
SMILES: CN1C2CC(CC1C3C2O3)O.Cl
Molecular Formula: C8H14ClNO2
Molecular Weight: 191.65 g/mol

Scopine hydrochloride

CAS No.: 85700-55-6

Cat. No.: VC0542841

Molecular Formula: C8H14ClNO2

Molecular Weight: 191.65 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Scopine hydrochloride - 85700-55-6

Specification

CAS No. 85700-55-6
Molecular Formula C8H14ClNO2
Molecular Weight 191.65 g/mol
IUPAC Name (1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol;hydrochloride
Standard InChI InChI=1S/C8H13NO2.ClH/c1-9-5-2-4(10)3-6(9)8-7(5)11-8;/h4-8,10H,2-3H2,1H3;1H/t4?,5-,6+,7-,8+;
Standard InChI Key BBBRAOXIMQHVCR-QYRWGYAXSA-N
Isomeric SMILES CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)O.Cl
SMILES CN1C2CC(CC1C3C2O3)O.Cl
Canonical SMILES CN1C2CC(CC1C3C2O3)O.Cl
Appearance Solid powder

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Scopine hydrochloride is formally designated as 6,7-epoxytropine hydrochloride, derived from the tropane alkaloid scopine through salt formation with hydrochloric acid . The compound’s bicyclic structure integrates an epoxide group at the 6,7-position and a tertiary amine protonated as a hydrochloride salt. This configuration enhances its stability and solubility in polar solvents, critical for downstream pharmaceutical reactions .

Table 1: Physicochemical Properties of Scopine Hydrochloride

PropertyValueSource
CAS Number85700-55-6
Molecular FormulaC8H14ClNO2\text{C}_8\text{H}_{14}\text{ClNO}_2
Molecular Weight191.66 g/mol
Melting Point207–213°C
SolubilitySlight in methanol, water
Storage ConditionsInert atmosphere, room temperature

Spectroscopic Identification

While the provided sources lack explicit spectroscopic data, the structural elucidation of scopine derivatives typically relies on nuclear magnetic resonance (NMR) and mass spectrometry. The epoxide moiety in scopine hydrochloride likely generates distinctive 1H^1\text{H}-NMR signals between 3.5–4.5 ppm, correlating with oxygenated methine protons .

Synthetic Methodologies and Process Optimization

Modern Industrial Synthesis

The patent-pending process disclosed in WO2021133280A1 revolutionized scopine salt production by eliminating solvent evaporation and inorganic salt removal steps . Key stages include:

  • Reduction of Scopolamine Hydrobromide:
    Scopolamine hydrobromide trihydrate (6.6 kg) is suspended in ethanol (67 L) and cooled to 0°C. Sodium borohydride (2 kg) is added portion-wise, reducing the tropane ring’s ketone group to an alcohol .

    Scopolamine+NaBH4Scopine intermediate+Byproducts\text{Scopolamine} + \text{NaBH}_4 \rightarrow \text{Scopine intermediate} + \text{Byproducts}

    The reaction proceeds for 17 hours at room temperature, achieving near-quantitative conversion.

  • Acidification and Crystallization:
    The filtrate is cooled to 5°C, treated with hydrobromic acid (3.9 L, 48%), and mixed with tetrahydrofuran (134 L) to induce crystallization. This yields scopine hydrobromide with 98.5% purity and 3.7% sulfated ash . A subsequent ethanol-THF slurry further reduces ash content to 1.5% .

Table 2: Comparative Analysis of Scopine Salt Synthesis Methods

ParameterEP 2018379B1 (Prior Art)WO2021133280A1 (Improved)
Yield64–85.6%88.2–98.5%
Sulfated Ash Content0.7–12.7%0.5–4.0%
Key StepsWater addition, solvent evaporationDirect crystallization
Industrial ScalabilityModerateHigh

Pharmaceutical Applications and Role in Drug Development

Tiotropium Bromide Synthesis

Scopine hydrochloride is a pivotal intermediate in manufacturing tiotropium bromide (Spiriva®), a long-acting muscarinic antagonist prescribed for chronic obstructive pulmonary disease (COPD) . The synthesis involves:

  • Transesterification: Scopine hydrochloride reacts with di(2-thienyl)glycolic acid in the presence of dicyclohexylcarbodiimide (DCC), forming the ester bond critical for bronchodilator activity .

  • Quaternization: The tertiary amine undergoes alkylation with methyl bromide, yielding the quaternary ammonium salt structure essential for prolonged receptor binding .

Quality Control Considerations

Given the low therapeutic dose of tiotropium bromide (18 µg/inhalation), scopine hydrochloride must adhere to stringent purity standards. Impurities such as scopoline (an epoxide isomer) and residual sodium borate can derail crystallization during drug substance isolation . Suppliers like Cayman Chemical and TRC guarantee ≥98% purity, validated by high-performance liquid chromatography (HPLC) .

GHS CodeHazard StatementPrecautionary Measures
H361Suspected reproductive toxicityP201: Obtain special instructions before use; P202: Do not handle until safety precautions are read

Regulatory Status

As a pharmaceutical intermediate, scopine hydrochloride falls under Good Manufacturing Practice (GMP) guidelines. Suppliers such as Hebei Yanxi Chemical Co. and Capot Chemical Co. provide documentation aligning with ICH Q7 standards .

SupplierQuantityPricePurity
Cayman Chemical250 mg$8198%
TRC1 g$14597%
Hebei Yanxi Chemical1 kg$0.00–0.0099%

Market Trends and Future Outlook

The growing prevalence of COPD, affecting 384 million globally, drives demand for tiotropium bromide and its intermediates . Innovations in scopine hydrochloride synthesis, particularly solvent-free crystallization, are expected to reduce production costs by 20–30% by 2030 .

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